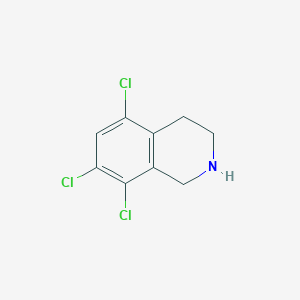

5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline

Description

5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline (5,7,8-Cl₃-THIQ) is a halogenated tetrahydroisoquinoline derivative primarily recognized as a synthetic impurity in Lifitegrast, a pharmaceutical agent used for dry eye disease . Structurally, it features a tetrahydroisoquinoline backbone with chlorine atoms at positions 5, 7, and 6. This substitution pattern distinguishes it from other tetrahydroisoquinoline derivatives, as the chlorine atoms confer unique electronic and steric properties that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

5,7,8-trichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3N/c10-7-3-8(11)9(12)6-4-13-2-1-5(6)7/h3,13H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGACUXXOEAXGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503777 | |

| Record name | 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73075-51-1 | |

| Record name | 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73075-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. This can be achieved using reagents such as chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Oxidation: Quinoline derivatives

Reduction: Hydrogenated tetrahydroisoquinoline derivatives

Substitution: Various substituted isoquinoline derivatives

Scientific Research Applications

Chemical Properties and Structure

5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline is characterized by its unique structure comprising a tetrahydroisoquinoline framework with three chlorine substituents at positions 5, 7, and 8. Its molecular formula is and it has a molecular weight of approximately 232.53 g/mol. The presence of multiple chlorine atoms significantly influences its chemical reactivity and biological activity.

The compound has been studied for its biological properties , particularly as an inhibitor of various enzymes and receptors:

- Phenylethanolamine N-methyltransferase (PNMT) Inhibition : THTIQ acts as a reversible inhibitor of PNMT, an enzyme crucial for the metabolism of catecholamines. This inhibition can have implications in treating psychiatric disorders such as Alzheimer's and Parkinson's diseases .

- Neuroprotective Effects : Research indicates that THTIQ may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Applications in Medicinal Chemistry

THTIQ's structural characteristics make it a valuable compound in medicinal chemistry:

- Drug Development : As a lead compound, THTIQ can be modified to enhance its pharmacological properties. Its derivatives may be developed to target specific pathways involved in neurodegenerative diseases or psychiatric conditions .

- Integrin Modulation : THTIQ is noted as an impurity in Lifitegrast, which is used to treat dry eye disease by modulating integrin activity. This suggests potential applications in ophthalmology and immunology .

Research Applications

THTIQ has been utilized in various research contexts:

- Psychiatric Disorder Research : Its role as a PNMT inhibitor positions it as a candidate for studies related to mood disorders and neurodegenerative diseases .

- Chemical Biology : THTIQ can serve as a tool compound for studying the mechanisms of action of catecholamine metabolism and its effects on neuronal signaling pathways .

Case Studies and Experimental Findings

Several studies have documented the effects and applications of THTIQ:

- In Vivo Studies : Animal models have demonstrated that THTIQ administration leads to altered catecholamine levels, suggesting potential therapeutic effects in conditions characterized by dysregulated neurotransmitter systems .

- Synthesis and Modification : Various synthetic routes for THTIQ have been explored to create derivatives with improved efficacy or reduced toxicity. These modifications are critical for advancing drug development efforts .

Mechanism of Action

The mechanism of action of 5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as phenylethanolamine N-methyltransferase, which plays a role in the biosynthesis of neurotransmitters . Additionally, it may interact with adrenergic receptors, modulating their activity and affecting neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between 5,7,8-Cl₃-THIQ and related tetrahydroisoquinoline derivatives:

Metabolic and Pharmacokinetic Properties

Blood-Brain Barrier Penetration :

- 1,2,3,4-THIQ and N-Methyl-THIQ : Rapidly cross the blood-brain barrier, accumulating in the brain at concentrations 4.5× higher than in blood .

- 5,7,8-Cl₃-THIQ : The chlorine atoms may reduce BBB penetration due to increased molecular weight and polarity, though this requires experimental validation.

- Metabolism: 1,2,3,4-THIQ: Primarily excreted unchanged (76%), with minor hydroxylation at C4 (2.7%) and N-methylation (0.4%) . Halogenated Derivatives (e.g., 7,8-Dichloro-THIQ): Likely undergo slower hepatic metabolism due to halogen-induced steric and electronic effects.

Biological Activity

5,7,8-Trichloro-1,2,3,4-tetrahydroisoquinoline (THTIQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Chemical Formula: C9H8Cl3N

- CAS Number: 73075-51-1

- Molecular Weight: 232.53 g/mol

The structure of THTIQ consists of a tetrahydroisoquinoline core with three chlorine atoms substituted at the 5, 7, and 8 positions. This unique arrangement significantly influences its reactivity and biological properties.

Biological Activities

THTIQ exhibits a range of biological activities that can be categorized as follows:

- Enzyme Inhibition:

-

Antiviral Activity:

- Recent research has indicated that THTIQ derivatives possess antiviral properties against SARS-CoV-2. For instance, certain tetrahydroisoquinoline-based compounds demonstrated effective inhibition of viral replication in vitro, with EC₅₀ values comparable to established antiviral agents like chloroquine .

- Neuroprotective Effects:

-

Antimicrobial Properties:

- Compounds derived from THTIQ have shown promising antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

The biological activity of THTIQ can be attributed to several mechanisms:

- Competitive Inhibition: The inhibition of PNMT occurs through competitive binding at the active site of the enzyme .

- Influence on Biochemical Pathways: THTIQ affects multiple biochemical pathways by interacting with various cellular targets, leading to alterations in cellular signaling and metabolic processes .

Table 1: Summary of Biological Activities of THTIQ Derivatives

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study conducted in 2023 evaluated the efficacy of THTIQ derivatives against SARS-CoV-2 in human lung cells. The findings revealed that certain derivatives exhibited an EC₅₀ value as low as 2.78 μM with a selective index exceeding 71.94, showcasing their potential as antiviral agents . The mechanism was primarily post-entry inhibition of viral replication.

Q & A

Q. What synthetic strategies are recommended for the regioselective chlorination of 1,2,3,4-tetrahydroisoquinoline to yield 5,7,8-trichloro derivatives?

Methodological Answer: Regioselective chlorination can be achieved via directed ortho-lithiation followed by electrophilic chlorination. For example, substituents like pivaloyl groups can direct lithiation to specific positions (e.g., meta to chlorine in precursor analogs). After lithiation, quenching with Cl₂ or N-chlorosuccinimide (NCS) introduces chlorine atoms. Optimization requires controlling reaction temperature (−78°C to 0°C) and stoichiometry to minimize over-chlorination. Post-synthetic purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization is critical to isolate the desired trichloro product .

Q. How can researchers verify the purity and structural integrity of 5,7,8-trichloro-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% by area-under-curve). Compare retention times against known standards .

- Structural Confirmation : Employ H/C NMR to identify aromatic proton environments (e.g., deshielded signals for chlorine-adjacent protons) and DEPT-135 for carbon hybridization. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: ~230.98 Da). IR spectroscopy can validate secondary amine stretches (~3350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. What are the common intermediates derived from this compound in medicinal chemistry?

Methodological Answer: This compound serves as a precursor for:

- Alkaloid analogs : Functionalize the amine group via reductive alkylation (e.g., formaldehyde/NaBH₃CN) to generate N-methyl derivatives.

- Heterocyclic scaffolds : React with carboxylic anhydrides to form amides, which can undergo cyclization (e.g., POCl₃-mediated) to yield fused quinazolinones.

- Metal complexes : Coordinate with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic or bioactive applications. Stability studies (pH 3–9, 25–37°C) are recommended to assess ligand robustness .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic sites. Chlorine atoms at positions 5, 7, and 8 typically show high electrophilicity due to electron-withdrawing effects.

- Transition State Modeling : Identify activation energies for SNAr with nucleophiles (e.g., methoxide, amines). Solvent effects (DMF, DMSO) can be modeled via PCM (Polarizable Continuum Model). Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

Q. How to resolve contradictions in reported biological activities of 5,7,8-trichloro analogs across different studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies. For example, discrepancies in cytotoxicity may arise from varying ATP levels in viability assays (e.g., MTT vs. CellTiter-Glo).

- Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with single chlorine substitutions (e.g., 5-Cl only) to isolate positional effects. Test against standardized panels (e.g., NCI-60) to control for methodological variability .

Q. What strategies mitigate byproduct formation during Friedel-Crafts alkylation of this compound?

Methodological Answer:

- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃, Sc(OTf)₃) to reduce carbocation rearrangements.

- Solvent Screening : Use dichloroethane (DCE) instead of nitrobenzene to minimize polysubstitution.

- In Situ Monitoring : Employ LC-MS to detect intermediates (e.g., Wheland intermediates) and adjust reaction time/temperature dynamically. Quench reactions at 60–70% conversion to favor mono-alkylated products .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show unexpected splitting patterns in D₂O?

Methodological Answer:

- Dynamic Effects : Rapid chair-flipping of the tetrahydroisoquinoline ring in aqueous solutions can average proton environments. Use low-temperature NMR (−40°C in CD₃OD/D₂O) to "freeze" conformers and observe distinct signals.

- Hydrogen Bonding : The amine group may form hydrogen bonds with D₂O, deshielding adjacent protons. Compare spectra in DMSO-d₆ (hydrogen-bond-accepting solvent) to isolate solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.